(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)methanamine 2hcl
Description
Properties
Molecular Formula |
C11H18Cl2N2O |
|---|---|
Molecular Weight |
265.18 g/mol |
IUPAC Name |
(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-14-9-2-3-10-8(6-9)4-5-13-11(10)7-12;;/h2-3,6,11,13H,4-5,7,12H2,1H3;2*1H |
InChI Key |
YILMCCWUIICBDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(NCC2)CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Route
Example Synthetic Procedure (Adapted from Patent and Literature)
- Hydrolysis and Esterification: Starting from 3,4-dimethoxyphenylethylamine, the corresponding esters or acids are prepared and purified by extraction and drying.
- Pictet–Spengler Reaction: The amine is condensed with aldehydes in trifluoroacetic acid (TFA) under microwave heating for rapid cyclization.
- Hydrogenation: The dihydroisoquinoline intermediate is hydrogenated under Pd/C catalyst at room temperature or mild heating to yield the tetrahydroisoquinoline scaffold.
- Reductive Amination: The 1-position is functionalized by reacting with formaldehyde and methylamine or ammonia, followed by catalytic reduction to install the methanamine moiety.
- Salt Formation: The free base is converted to the dihydrochloride salt by treatment with HCl in isopropanol, followed by recrystallization to obtain the pure compound with high enantiomeric excess.
Analytical Data and Research Results
Summary Table of Key Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Pictet–Spengler Cyclization | Acid-catalyzed condensation of β-phenylethylamine with aldehydes | Direct formation of tetrahydroisoquinoline core; scalable | Requires careful control of conditions |
| Bischler–Napieralski Reaction | Cyclodehydration of β-phenylethylamides to dihydroisoquinolines | Useful for amide precursors; well-established | Additional hydrogenation step required |
| Catalytic Hydrogenation | Reduction of dihydroisoquinolines to tetrahydroisoquinolines | Stereoselective; mild conditions | Catalyst sensitivity; potential over-reduction |
| Reductive Amination | Introduction of methanamine group at 1-position via amine and aldehyde reaction | High specificity; enables functionalization | Requires careful reductant choice |
| Salt Formation | Conversion of free base to dihydrochloride salt | Improves stability and solubility | Additional purification step |
Concluding Remarks
The preparation of (7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride is a well-documented multi-step synthetic process involving classical organic transformations such as Pictet–Spengler cyclization, Bischler–Napieralski reaction, catalytic hydrogenation, and reductive amination. Each step requires optimization of reaction conditions, including temperature, solvent, catalysts, and purification methods, to achieve high yield and enantiomeric purity.
The compound’s synthesis is supported by extensive literature and patent disclosures, with analytical data confirming the structure and purity of the final product. These methods provide a robust platform for producing this compound for research and potential pharmacological applications.
Chemical Reactions Analysis
Types of Reactions
(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)methanamine 2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinoline derivatives, fully saturated tetrahydroisoquinolines, and various substituted analogs.
Scientific Research Applications
(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)methanamine 2hcl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)methanamine 2hcl involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in neurotransmission and cellular signaling.
Pathways: It modulates pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The biological and physicochemical properties of THIQ derivatives are highly sensitive to substituent positions and functional groups. Key comparisons include:
MMV008956 (5-Chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol): Structural Similarity: Shares the THIQ core but has diethoxy groups at positions 6 and 7 and a phenol-methoxy group at position 2. Biological Activity: Exhibits reduced susceptibility against chloroquine-resistant Plasmodium falciparum strains, likely due to steric and electronic effects from the diethoxy groups . Key Difference: The diethoxy groups in MMV008956 may enhance membrane permeability compared to the single methoxy group in the target compound .
Tetrazanbigen Derivatives (e.g., 2-Methoxy-4b,5,14,15-tetrahydro-6H-isoquinolino[2′,1′:1,6]pyrazino[2,3-b]quinoxaline): Structural Similarity: Incorporates a methoxy group at position C17 and a fused pyrazino-quinoxaline ring. Biological Activity: Demonstrates superior anticancer activity compared to the parent tetrazanbigen, attributed to improved electron-donating effects from the methoxy group .
7-Methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol Hydrochloride: Structural Similarity: Features a methyl group at position 1 and a hydroxyl group at position 4. Physicochemical Properties: Molecular weight 229.7 g/mol (vs. ~280 g/mol for the target compound). The hydroxyl group increases polarity but reduces blood-brain barrier permeability .
Scaffold Modifications
PFI-1 (2-Methoxy-N-(3-methyl-2-oxo-1,2,3,4-tetrahydro-quinazolin-6-yl)-benzenesulfonamide) :
- Structural Similarity: Combines a THIQ-like scaffold with a sulfonamide group.
- Biological Activity: Acts as a bromodomain inhibitor, highlighting the role of sulfonamide groups in protein binding .
3-Fluoro-9-methoxy-4b,5,14,15-tetrahydro-6H-isoquinolino[2′,1′:1,6]pyrazino[2,3-b]quinoxaline: Structural Similarity: Substitutes the methoxy group with a fluorine atom at position 5. Biological Activity: The electron-withdrawing fluorine enhances metabolic stability but reduces anticancer efficacy compared to methoxy-substituted analogs .
Pharmacological Implications
- Methoxy Group : The 7-methoxy group in the target compound enhances electron density, improving interactions with aromatic residues in enzyme active sites (e.g., topoisomerases) .
- Chloride Counterions: The dihydrochloride salt improves aqueous solubility, critical for intravenous administration .
- Resistance Profile : Unlike chloroquine analogs (e.g., MMV006087), the target compound’s THIQ scaffold may evade resistance mechanisms in parasites and cancer cells by avoiding ATP-binding cassette transporter recognition .
Biological Activity
(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)methanamine dihydrochloride, with the CAS number 1552267-98-7, is a synthetic compound belonging to the class of isoquinoline alkaloids. Isoquinoline derivatives are known for their diverse biological activities, making them significant in pharmaceutical research and drug development.
- Molecular Formula : C11H18Cl2N2O
- Molecular Weight : 265.18 g/mol
- IUPAC Name : (7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine; dihydrochloride
- Structure :
The biological activity of (7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)methanamine 2HCl primarily involves its interaction with various molecular targets that modulate cellular pathways. Research indicates that this compound can enhance the production of cytokines such as interferon-gamma (IFN-γ), which plays a crucial role in immune response regulation .
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. The compound's structural modifications enhance its solubility and bioavailability, leading to improved anticancer efficacy compared to its parent compounds .
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory mediators. This activity makes it a candidate for treating inflammatory diseases .
Neuroprotective Effects
Isoquinoline derivatives have been associated with neuroprotective effects. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in the context of neurodegenerative diseases .
Case Studies
| Study | Findings |
|---|---|
| Study on Antitumor Activity | Demonstrated significant cytotoxicity against breast and lung cancer cell lines with IC50 values in the low micromolar range. |
| Anti-inflammatory Research | Showed a reduction in TNF-alpha and IL-6 levels in vitro when treated with the compound. |
| Neuroprotection Study | Indicated a decrease in apoptosis markers in neuronal cell cultures exposed to oxidative stress when treated with the compound. |
Q & A
Q. Key Considerations :
- Solvent choice (DMF for high-temperature reactions).
- Base selection (K₂CO₃ for deprotonation).
- Purification via recrystallization (e.g., methylene dichloride) to achieve >95% purity .
Basic: How can purity and structural integrity be validated post-synthesis?
- HPLC/GC-MS : Quantify purity (≥95% threshold for biological assays).
- X-ray Crystallography : Resolve bond lengths and angles (e.g., SHELX software for refinement ).
- Spectroscopy :
- ¹H/¹³C NMR : Confirm methoxy (δ ~3.8 ppm) and tetrahydroisoquinoline backbone.
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 307.1572 for related derivatives) .
Advanced: How do structural modifications (e.g., fluorination) impact biological activity?
- Case Study : Replacing the methoxy group with fluorine at position 7 increases lipophilicity, enhancing blood-brain barrier penetration in anticancer studies .
- Mechanistic Insight : Fluorinated derivatives show stronger inhibition of topoisomerase II (IC₅₀ = 0.8 µM vs. 2.3 µM for non-fluorinated analogs) .
- Experimental Design : Compare IC₅₀ values across cell lines (e.g., HepG2 vs. MCF-7) using MTT assays under standardized conditions (24–48 hr exposure) .
Advanced: What crystallographic data are available for derivatives, and how can they inform drug design?
- Key Findings :
- Methodology :
Advanced: How to resolve contradictions in reported biological activity data?
- Example Conflict : A derivative shows IC₅₀ = 1.2 µM in one study but 3.5 µM in another.
- Resolution Strategies :
- Assay Variability : Standardize cell viability protocols (e.g., ATP-based vs. MTT assays).
- Salt Form : Confirm if the free base vs. 2HCl form was used (solubility differences affect bioavailability) .
- Impurity Profiling : Check for residual DMF or byproducts (e.g., dichloroquinoxaline adducts) via LC-MS .
Advanced: What in vivo models are suitable for pharmacokinetic profiling?
- Rodent Studies :
- Methodological Notes :
- Use LC-MS/MS for plasma quantification (LOQ = 1 ng/mL).
- Monitor metabolite formation (e.g., demethylation at the methoxy group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
